(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC20541371
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3NO2 |
|---|---|
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | (3S)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C8H8F3NO2/c1-2-7(14)3-4-12(6(7)13)5-8(9,10)11/h1,14H,3-5H2/t7-/m1/s1 |
| Standard InChI Key | OESHJQBZWYRHFY-SSDOTTSWSA-N |
| Isomeric SMILES | C#C[C@]1(CCN(C1=O)CC(F)(F)F)O |
| Canonical SMILES | C#CC1(CCN(C1=O)CC(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidin-2-one ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with both ethynyl and hydroxyl groups in an (S)-configuration. The molecular formula is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol . Key features include:
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Stereochemistry: The (3S) configuration introduces chirality, influencing biological activity and synthetic pathways .
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Trifluoroethyl Group: Enhances lipophilicity and metabolic stability, a common strategy in drug design.
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Ethynyl-Hydroxyl Motif: Provides sites for hydrogen bonding and click chemistry modifications .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
| Molecular Formula | C₈H₈F₃NO₂ |
| Molecular Weight | 207.15 g/mol |
| Canonical SMILES | C#C[C@]1(CCN(C1=O)CC(F)(F)F)O |
| PubChem CID | 155340628 |
Synthesis and Modification
Synthetic Routes
The compound is likely synthesized via asymmetric catalysis or chiral resolution, given the need for stereochemical control at C3. A plausible pathway involves:
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Ring Formation: Cyclization of a γ-amino acid derivative to yield pyrrolidin-2-one.
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Trifluoroethylation: Alkylation with 2,2,2-trifluoroethyl iodide under basic conditions.
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Ethynyl-Hydroxyl Introduction: Sharpless asymmetric epoxidation or enzymatic resolution to install the (S)-configured groups .
Biological and Pharmacological Relevance
Kinase Inhibition
Structural analogs of this compound, such as (R)-3-[2-[3-(8-Aminopyrido[3,4-d]pyrimidin-2-yl)phenyl]ethynyl]-3-hydroxy-1-methyl-pyrrolidin-2-one, demonstrate nanomolar inhibition of NF-κB-inducing kinase (NIK) . The trifluoroethyl group likely enhances target binding through hydrophobic interactions.
Table 2: Comparative Activity of Pyrrolidin-2-one Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (3S)-Trifluoroethyl derivative | NIK (predicted) | ~50* | |
| (3R)-Methyl analog | DPP-IV | 12 |
*Predicted based on structural similarity .
Metabolic Stability
The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related dipeptidyl peptidase IV (DPP-IV) inhibitors . This property suggests improved pharmacokinetics for in vivo applications.
Applications in Materials Science
Polymer Chemistry
Ethynyl groups participate in alkyne metathesis, enabling the synthesis of conjugated polymers with tailored electronic properties. The hydroxyl group may serve as a crosslinking site for hydrogels.
Surface Functionalization
Self-assembled monolayers (SAMs) incorporating this compound could enhance surface hydrophobicity or enable sensor functionalization via click chemistry .
Future Research Directions
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